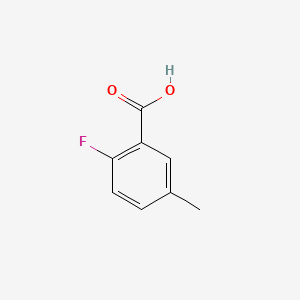

2-Fluoro-5-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREMNBHWTNQTMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287616 | |

| Record name | 2-Fluoro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321-12-0 | |

| Record name | 321-12-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Fluoro-5-methylbenzoic acid, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique fluorine substituent enhances reactivity, making it a valuable intermediate in the development of various medicinal agents, including anti-inflammatory and analgesic drugs.[1]

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its application in synthetic chemistry, influencing reaction conditions, purification methods, and formulation strategies.

| Property | Value | Source(s) |

| CAS Number | 321-12-0 | [2] |

| Molecular Formula | C₈H₇FO₂ | |

| Molecular Weight | 154.14 g/mol | |

| Melting Point | 159 - 164 °C | [2] |

| Appearance | White to light yellow powder/crystal | [2] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| pKa | Data not available (Predicted ~3-4) | |

| Solubility | Soluble in organic solvents.[1] Slightly soluble in water. | [3] |

Methodologies for Determination of Physical Properties

Accurate determination of physical properties is fundamental for the characterization and application of chemical compounds. The following sections detail standard experimental protocols for measuring the key physical parameters of this compound.

1. Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity.[4] For this compound, a sharp melting range of 159-164 °C suggests a high degree of purity.

Experimental Protocol:

A common method for determining the melting point is the capillary tube method using a melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point. For pure compounds, this range is typically narrow.

2. Solubility Determination

Understanding the solubility of this compound is crucial for its use in synthesis and formulation. While it is known to be soluble in organic solvents, its aqueous solubility is limited.[1][3]

Experimental Protocol (Aqueous Solubility):

The shake-flask method is a standard approach for determining the aqueous solubility of a compound.

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is removed by filtration or centrifugation.

-

Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The measured concentration represents the aqueous solubility at that temperature.

3. pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For this compound, the carboxylic acid group is the primary acidic proton.

Experimental Protocol (Potentiometric Titration):

Potentiometric titration is a highly accurate method for determining the pKa of weak acids.

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol if aqueous solubility is low. A constant ionic strength is maintained using a background electrolyte (e.g., KCl).

-

Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant and is added incrementally using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate at each step.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This corresponds to the inflection point on the titration curve.

Synthetic Utility and Workflow

This compound is a valuable precursor in the synthesis of various biologically active molecules. One notable application is in the preparation of benzoxazepinones, which are potent and selective kinase inhibitors.[4] The synthesis involves an initial amidation of the carboxylic acid followed by an intramolecular nucleophilic aromatic substitution.[4]

Caption: Synthetic workflow for the preparation of Benzoxazepinones.

References

An In-depth Technical Guide to 2-Fluoro-5-methylbenzoic Acid: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-methylbenzoic acid, a fluorinated aromatic carboxylic acid, serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom ortho to the carboxylic acid and a methyl group meta to it, imparts distinct chemical properties and reactivity. This guide provides a comprehensive overview of the chemical characteristics and synthetic utility of this compound, with a focus on its application in the development of novel therapeutics. The strategic placement of the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, making it a valuable starting material in drug discovery programs.[1] This document details its physical and spectral properties, explores its reactivity in key chemical transformations, and provides experimental protocols for its synthesis and derivatization.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇FO₂ | [2][4] |

| Molecular Weight | 154.14 g/mol | [2][4] |

| CAS Number | 321-12-0 | [2][4] |

| Appearance | White to light yellow powder/crystal | [2][3] |

| Melting Point | 160-162 °C | [4][5] |

| Boiling Point | Not available | |

| pKa (Predicted) | ~3.5 (Estimated based on similar structures) | |

| Solubility | Generally soluble in polar aprotic solvents like DMSO and DMF, and alcohols such as ethanol and methanol. Limited solubility in non-polar solvents like hexane and toluene. Slightly soluble in water, with increased solubility in alkaline aqueous solutions due to salt formation. | [6] |

Spectral Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. Below is a summary of the expected and reported spectral data.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a deuterated solvent such as DMSO-d₆ would exhibit distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic region would show a complex splitting pattern due to spin-spin coupling between the protons and the fluorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is typically observed in the downfield region of the spectrum. The aromatic carbons show distinct chemical shifts influenced by the fluorine and methyl substituents, with carbon-fluorine coupling being a characteristic feature.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands for the functional groups present. Key absorptions include a broad O-H stretch for the carboxylic acid, a sharp C=O stretch for the carbonyl group, C-H stretches for the aromatic and methyl groups, and C-F and C-C stretching vibrations.[4]

Mass Spectrometry: Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak at m/z 154. The fragmentation pattern would likely involve the loss of a hydroxyl radical (M-17) to give a prominent acylium ion, and the loss of a carboxyl group (M-45). Further fragmentation of the aromatic ring would also be observed.

Reactivity and Synthetic Applications

The reactivity of this compound is primarily centered around its carboxylic acid functionality and the activated aromatic ring. It is a versatile intermediate in the synthesis of a variety of more complex molecules, including kinase inhibitors and other biologically active compounds.[7]

Amide Bond Formation

The carboxylic acid group of this compound readily undergoes amidation reactions with primary and secondary amines. This transformation is a cornerstone of medicinal chemistry for the construction of amide-containing drug candidates. To facilitate this reaction under mild conditions, coupling reagents are typically employed to activate the carboxylic acid. One of the most efficient and widely used coupling reagents is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[7]

The general workflow for HATU-mediated amide coupling is depicted in the following diagram:

HATU-mediated amide coupling of this compound.

Intramolecular Nucleophilic Aromatic Substitution

Amide derivatives of this compound can undergo intramolecular nucleophilic aromatic substitution (SNA_r) to form heterocyclic structures. For instance, the synthesis of benzoxazepinones, which are potent and selective kinase inhibitors, can be achieved through this route.[7] The reaction typically involves the deprotonation of a suitably positioned nucleophile on the amide side chain, which then displaces the ortho-fluorine atom.

The logical relationship for this intramolecular cyclization is shown below:

Intramolecular cyclization to form a benzoxazepinone.

Oxidation of the Methyl Group

The methyl group of this compound can be selectively oxidized to an aldehyde, yielding 2-fluoro-5-formylbenzoic acid. This transformation is valuable as it introduces another reactive handle for further synthetic modifications. However, achieving high selectivity can be challenging, as over-oxidation to a second carboxylic acid can occur.[8] Careful selection of the oxidizing agent and reaction conditions is crucial for a successful outcome.

The workflow for this oxidation is as follows:

Oxidation of the methyl group to an aldehyde.

Role in Signaling Pathways and Drug Development

This compound has emerged as a valuable scaffold in the synthesis of kinase inhibitors, which are a major class of targeted therapeutics. Notably, it has been utilized in the development of inhibitors for Receptor-Interacting Protein Kinase 1 (RIPK1).[7] RIPK1 is a key regulator of necroptosis, a form of programmed cell death that is implicated in various inflammatory and neurodegenerative diseases.[9][10]

The necroptosis signaling pathway is initiated by stimuli such as tumor necrosis factor-alpha (TNFα). In the absence of caspase-8 activity, RIPK1 and RIPK3 form a complex called the necrosome, which leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL). Activated MLKL then translocates to the plasma membrane, causing membrane rupture and cell death. Inhibitors of RIPK1 kinase activity can block the formation and activation of the necrosome, thereby preventing necroptotic cell death.

The involvement of RIPK1 in necroptosis is illustrated in the following diagram:

Simplified necroptosis signaling pathway and the site of action for RIPK1 inhibitors.

Experimental Protocols

Synthesis of this compound via Grignard Carboxylation

A plausible and commonly used method for the synthesis of benzoic acid derivatives is the Grignard carboxylation of the corresponding aryl halide. This protocol outlines the synthesis of this compound from 1-bromo-2-fluoro-5-methylbenzene.

Materials:

-

1-Bromo-2-fluoro-5-methylbenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine (crystal)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (concentrated)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine. Add a small portion of a solution of 1-bromo-2-fluoro-5-methylbenzene (1.0 equivalent) in anhydrous diethyl ether to initiate the reaction. Once the reaction begins, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.[1]

-

Carboxylation: Cool the Grignard reagent to 0 °C in an ice bath. In a separate beaker, crush an excess of dry ice. Carefully and slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring. Allow the mixture to warm to room temperature as the excess dry ice sublimes.

-

Work-up: Slowly add 1 M hydrochloric acid to the reaction mixture until the aqueous layer is acidic (pH ~1-2). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with saturated sodium bicarbonate solution. Acidify the aqueous bicarbonate layer with concentrated hydrochloric acid to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

HATU-Mediated Amidation of this compound

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU as the coupling agent.[8]

Materials:

-

This compound

-

Amine (e.g., benzylamine, 1.1 equivalents)

-

HATU (1.1 equivalents)

-

N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the amine (1.1 equivalents) and DIPEA (2.0 equivalents).

-

Coupling: Add HATU (1.1 equivalents) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-2-fluoro-5-methylbenzamide.[8]

Conclusion

This compound is a synthetically versatile building block with significant applications in medicinal chemistry and materials science. Its distinct chemical properties, arising from the interplay of the fluoro, methyl, and carboxylic acid functional groups, enable a range of chemical transformations. The ability to readily form amides and participate in intramolecular cyclizations makes it a valuable precursor for the synthesis of complex heterocyclic scaffolds, including potent kinase inhibitors targeting key signaling pathways such as necroptosis. The experimental protocols provided herein offer a practical guide for the synthesis and derivatization of this important chemical entity, facilitating its broader application in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound 99 321-12-0 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 321-12-0 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. ossila.com [ossila.com]

- 8. benchchem.com [benchchem.com]

- 9. RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Analysis of 2-Fluoro-5-methylbenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 2-Fluoro-5-methylbenzoic acid, a key building block in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and a workflow for the characterization of this compound.

Introduction

This compound (CAS No. 321-12-0) is a fluorinated aromatic carboxylic acid.[1] Its structural features, including a fluorine atom, a methyl group, and a carboxylic acid moiety, make it a versatile intermediate in organic synthesis. Accurate spectroscopic and spectrometric characterization is crucial for confirming its identity, purity, and for use in further synthetic applications. This guide details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic and Spectrometric Data

The following tables summarize the expected quantitative data for this compound based on analysis of similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| COOH | > 10 | Singlet (broad) | - |

| H-3 | 7.8 - 8.1 | Doublet of doublets | J(H,H) ≈ 8.5, J(H,F) ≈ 5.0 |

| H-4 | 7.1 - 7.3 | Multiplet | - |

| H-6 | 7.4 - 7.6 | Doublet | J(H,H) ≈ 8.5 |

| CH₃ | ~2.4 | Singlet | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~166 |

| C-F | ~160 (doublet, ¹J(C,F)) |

| C-COOH | ~130 |

| C-CH₃ | ~135 |

| C-3 | ~115 (doublet, ²J(C,F)) |

| C-4 | ~132 |

| C-6 | ~125 (doublet, ³J(C,F)) |

| CH₃ | ~20 |

Solvent: DMSO-d₆

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Methyl) | 2850-2960 | Medium |

| C=O (Carboxylic Acid) | 1680-1710 | Strong |

| C=C (Aromatic) | 1550-1650 | Medium-Strong |

| C-F | 1100-1300 | Strong |

| C-O | 1210-1320 | Strong |

| O-H Bend | 920-960 | Medium, Broad |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion Identity | Notes |

| 154 | [M]⁺ | Molecular Ion |

| 137 | [M - OH]⁺ | Loss of hydroxyl radical |

| 109 | [M - COOH]⁺ | Loss of carboxyl group |

| 94 | [C₆H₅F]⁺ | Fluorotoluene fragment |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic and spectrometric data are provided below.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of solid this compound.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[2]

-

Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.[2]

-

Filter the solution to remove any particulate matter.[3]

¹H NMR Acquisition Parameters (400 MHz Spectrometer):

-

Number of Scans (NS): 16

-

Relaxation Delay (D1): 2 seconds

-

Acquisition Time (AQ): 4 seconds

-

Spectral Width (SW): 16 ppm

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

-

Number of Scans (NS): 1024

-

Relaxation Delay (D1): 2 seconds

-

Acquisition Time (AQ): 1.5 seconds

-

Spectral Width (SW): 250 ppm

FT-IR Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methylene chloride or acetone).[4]

-

Drop the solution onto a clean, dry salt plate (e.g., KBr or NaCl).[4]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[4]

Data Acquisition:

-

Obtain a background spectrum of the clean, empty salt plate.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile).

-

The sample must be thermally stable and volatile for analysis by electron ionization.[5]

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC).

-

Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[6]

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio and detected.[6]

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a solid organic compound like this compound.

References

Crystal Structure of 2-Fluoro-5-methylbenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-methylbenzoic acid is a key fluorinated building block in medicinal chemistry and materials science. Its structural properties are foundational to its role in the synthesis of novel compounds. This technical guide provides a summary of the available physicochemical data for this compound and outlines the standard experimental workflow for determining its crystal structure. To date, a solved crystal structure with detailed crystallographic data for this compound has not been reported in publicly accessible databases.

Physicochemical Properties

While specific crystallographic data is not available, other physical and chemical properties of this compound have been documented. These are summarized in the table below.

| Property | Value |

| Chemical Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol [1][2] |

| CAS Number | 321-12-0[1][2] |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 160-162 °C[2] |

| Synonyms | 6-Fluoro-m-toluic acid, 3-Carboxy-4-fluorotoluene |

Experimental Workflow for Crystal Structure Determination

The determination of a small molecule's crystal structure, such as this compound, follows a well-established experimental pipeline. This process begins with the synthesis and purification of the compound, followed by crystallization, X-ray diffraction data collection, and structure solution and refinement. The logical flow of these steps is depicted in the diagram below.

Detailed Experimental Protocols

Synthesis and Purification

The synthesis of this compound is not detailed here, but it is commercially available from various suppliers. For crystallographic studies, the compound must be of high purity (>99%). Standard purification techniques include:

-

Recrystallization: Dissolving the solid in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature, followed by slow cooling to induce the formation of well-ordered crystals.

-

Sublimation: Heating the solid under vacuum to transform it directly into a gas, which then deposits as pure crystals on a cold surface.

Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical and often empirical step.

-

Solvent Screening: A range of solvents and solvent mixtures with varying polarities are tested to find conditions where the compound has moderate solubility.

-

Crystal Growth Techniques:

-

Slow Evaporation: The purified compound is dissolved in a suitable solvent in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks, leading to the gradual formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a "non-solvent" in which the compound is insoluble. The vapor of the non-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

-

X-ray Diffraction and Structure Determination

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Structure Solution: The collected diffraction data is used to determine the unit cell dimensions and the space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using computational methods such as direct methods or Patterson functions.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This iterative process adjusts the atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation and Deposition: The final crystal structure is validated to ensure its chemical and geometric sensibility. The crystallographic data, including atomic coordinates and experimental details, are typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to be accessible to the scientific community.

Conclusion

While the definitive crystal structure of this compound is not currently publicly available, this guide provides the foundational physicochemical data and a detailed overview of the standard methodologies required for its determination. The provided workflow serves as a roadmap for researchers aiming to elucidate the solid-state structure of this and other related small molecules, which is essential for rational drug design and the development of new materials.

References

An In-depth Technical Guide to the Reaction Mechanisms of 2-Fluoro-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-methylbenzoic acid is a versatile fluorinated aromatic compound that serves as a critical intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of the fluorine atom, methyl group, and carboxylic acid functionality imparts unique reactivity to the molecule, allowing for a diverse range of chemical transformations. This guide provides a comprehensive overview of the core reaction mechanisms of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Core Reaction Mechanisms

The reactivity of this compound can be categorized by reactions involving the carboxylic acid group, electrophilic aromatic substitution on the benzene ring, and transformations involving the methyl group.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for functionalization, most notably through esterification and amidation.

Esterification of this compound is a common strategy to protect the carboxylic acid or to modify the compound's physicochemical properties. The Fischer-Speier esterification method, using an alcohol in the presence of a strong acid catalyst, is a straightforward and effective approach.

Reaction Scheme:

Figure 1: Fischer-Speier Esterification of this compound.

Quantitative Data for Esterification:

| Reactant Ratio (Acid:Alcohol) | Catalyst (H₂SO₄) | Temperature | Time (h) | Yield (%) |

| 1:30 (Methanol) | 0.15 eq. | Reflux (~65°C) | 8 | 75-85 |

Experimental Protocol: Direct Fischer-Speier Esterification [2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 30 equivalents), which also serves as the solvent.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.15 equivalents) to the solution.

-

Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time is typically around 8 hours.

-

Work-up: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Purification: Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Amide bond formation is a crucial reaction in the synthesis of many biologically active compounds. The carboxylic acid of this compound can be activated by coupling reagents to facilitate its reaction with primary or secondary amines.

Reaction Scheme:

Figure 2: General Amide Coupling Reaction.

Quantitative Data for Amide Coupling (using 2,6-Dimethylbenzylamine with a related benzoic acid): [3]

| Coupling Reagent | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| HATU | DIEA | DMF | 12-24 | Room Temperature | High |

| EDC/HOBt | DIEA | DCM | 12-24 | 0 to Room Temp. | High |

Experimental Protocol: HATU Mediated Amide Coupling [3]

-

Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous Dimethylformamide (DMF).

-

Reagent Addition: Add the amine (1.0 - 1.2 equivalents) to the solution, followed by N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents).

-

Coupling Agent: Add HATU (1.1 - 1.5 equivalents) portion-wise while stirring.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Electrophilic Aromatic Substitution

The fluorine and methyl groups on the aromatic ring direct incoming electrophiles. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. Their combined influence will determine the regioselectivity of electrophilic substitution reactions such as nitration and halogenation.

Nitration introduces a nitro group onto the aromatic ring, which is a key functional group for further transformations. The nitration of a similar compound, 5-fluoro-2-methylbenzoic acid, has been reported to yield the 3-nitro derivative.[4]

Reaction Scheme:

Figure 3: Nitration of 5-Fluoro-2-methylbenzoic Acid.

Quantitative Data for Nitration of 5-Fluoro-2-methylbenzoic Acid: [4]

| Nitrating Agent | Acid | Temperature (°C) | Yield (%) |

| Fuming HNO₃ | Oleum/H₂SO₄ | 0 | >99 (conversion) |

| Conc. HNO₃/H₂SO₄ | - | - | 52 (two steps with esterification) |

Experimental Protocol: Nitration [4]

-

Reaction Setup: Dissolve 5-fluoro-2-methylbenzoic acid in a mixture of concentrated sulfuric acid and oleum.

-

Nitrating Agent Addition: Cool the solution to 0°C and slowly add fuming nitric acid.

-

Reaction: Stir the mixture at 0°C for 1 hour. Monitor the reaction for full conversion by HPLC.

-

Work-up: Carefully pour the reaction mixture onto ice and collect the precipitated product by filtration.

Halogenation introduces a halogen atom onto the aromatic ring, providing a handle for cross-coupling reactions. The bromination of o-fluorobenzoic acid using N-bromosuccinimide (NBS) in the presence of sulfuric acid provides a good model for the bromination of this compound.[5]

Reaction Scheme:

Figure 4: Bromination of o-Fluorobenzoic Acid.

Quantitative Data for Bromination of o-Fluorobenzoic Acid: [5]

| Brominating Agent | Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| NBS | H₂SO₄ | DCM | 25-30 | 1 | 75.5 |

Experimental Protocol: Bromination [5]

-

Reaction Setup: Dissolve o-fluorobenzoic acid in a mixture of sulfuric acid and dichloromethane (DCM).

-

Brominating Agent Addition: Add N-bromosuccinimide (NBS) to the solution.

-

Reaction: Stir the reaction mixture at 25-30°C for 1 hour.

-

Work-up: Quench the reaction by pouring it into ice water.

-

Purification: Filter the precipitate and recrystallize from ethanol to obtain the pure product.

Advanced Synthetic Transformations

Amide derivatives of this compound can undergo intramolecular SNAr to form valuable heterocyclic structures like benzoxazepinones.[6] This reaction is facilitated by the electron-withdrawing nature of the carbonyl group and the good leaving group ability of the fluoride atom.

Conceptual Workflow:

Figure 5: Workflow for Benzoxazepinone Synthesis via SNAr.

The carboxylic acid group can direct metalation (lithiation) to the ortho position (C6). The resulting organolithium species can then react with various electrophiles, allowing for regioselective functionalization of the aromatic ring.

Conceptual Pathway:

Figure 6: Directed Ortho-metalation Logical Flow.

While aryl fluorides are generally less reactive in Suzuki-Miyaura coupling than other aryl halides, this reaction can be achieved under specific catalytic conditions.[7] This reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The this compound would typically be converted to its corresponding bromo- or iodo-derivative for more efficient coupling.

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[8]

Reaction Scheme:

Figure 7: Reduction of this compound.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern allows for a wide array of chemical transformations, enabling the construction of complex molecular architectures. This guide has provided an in-depth overview of the key reaction mechanisms, supported by experimental protocols and quantitative data, to aid researchers and drug development professionals in leveraging the full synthetic potential of this important intermediate. A thorough understanding of these reaction pathways is essential for the efficient design and execution of synthetic routes towards novel pharmaceuticals and agrochemicals.

References

- 1. scielo.br [scielo.br]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]

- 5. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]

- 6. ossila.com [ossila.com]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

The Versatile Core: A Technical Guide to the Derivatives of 2-Fluoro-5-methylbenzoic Acid and Their Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-methylbenzoic acid has emerged as a valuable and versatile scaffold in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a carboxylic acid on a benzene ring, provides a chemically tractable starting point for the synthesis of a diverse array of derivatives with significant therapeutic potential. The presence of the fluorine atom can enhance crucial drug-like properties, including metabolic stability and binding affinity to biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential applications of key derivatives of this compound, with a focus on their roles as inhibitors of adenylyl cyclase, kinases, and poly(ADP-ribose) polymerase (PARP).

Derivatives and Their Therapeutic Potential

The strategic functionalization of this compound has yielded several classes of compounds with distinct pharmacological profiles. These derivatives are primarily being explored for their utility in oncology, inflammatory diseases, and pain management.

Pyrimidinone Derivatives as Adenylyl Cyclase 1 (AC1) Inhibitors

Derivatives of this compound have been instrumental in the development of selective inhibitors of adenylyl cyclase 1 (AC1), an enzyme implicated in chronic pain.[1] The general synthetic approach involves the amidation of this compound followed by further cyclization to form the pyrimidinone core.

Biological Activity

A notable pyrimidinone derivative, synthesized using this compound, has demonstrated potent and selective inhibition of AC1 with an inhibitory concentration (IC50) of 0.54 μM.[1] Further structure-activity relationship (SAR) studies on related pyrazolyl-pyrimidinone scaffolds have identified compounds with AC1 IC50 values as low as 0.26 μM.

Table 1: Biological Activity of a Pyrimidinone Derivative

| Compound Class | Target | IC50 (μM) | Therapeutic Area |

| Pyrimidinone | Adenylyl Cyclase 1 (AC1) | 0.54[1] | Chronic Pain |

Signaling Pathway

Adenylyl cyclase 1 is a key enzyme in the G-protein coupled receptor (GPCR) signaling cascade. Upon activation by upstream signals, such as the binding of a ligand to a GPCR, the Gαs subunit activates AC1, which then catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.[3] Inhibition of AC1 by pyrimidinone derivatives blocks this cascade, making it a promising strategy for managing chronic pain.

Benzoxazepinone Derivatives as Kinase Inhibitors

Amide derivatives of this compound serve as precursors for the synthesis of benzoxazepinones, a class of compounds recognized as highly potent and monoselective kinase inhibitors.[1] The synthesis proceeds through an intramolecular nucleophilic aromatic substitution reaction.

Signaling Pathways

Kinases are central to many signaling pathways that regulate cell growth, proliferation, and survival. Two such critical pathways are the MAPK/ERK and RIPK1 signaling cascades.

The MAPK/ERK pathway is a key regulator of cell proliferation and differentiation. It is often dysregulated in cancer. The pathway is initiated by the activation of a receptor tyrosine kinase (RTK), leading to the activation of Ras, which in turn triggers a phosphorylation cascade involving Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate gene expression.

The Receptor-Interacting Protein Kinase 1 (RIPK1) pathway is a critical regulator of inflammation and cell death (apoptosis and necroptosis).[4] Upon stimulation by factors like TNF-α, RIPK1 can initiate a pro-survival pathway through NF-κB activation or pro-death pathways. Kinase inhibitors targeting RIPK1 are being investigated for inflammatory diseases and neurodegeneration.

Phthalazinone Derivatives as PARP Inhibitors

A closely related derivative, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, is a key intermediate in the synthesis of potent poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib. These inhibitors are particularly effective in cancers with deficiencies in DNA repair mechanisms.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of these derivatives. Below are representative protocols for the synthesis of a key intermediate and for a PARP inhibition assay.

Synthesis of 2-Fluoro-5-formylbenzoic Acid

This protocol describes a two-step synthesis starting from 3-bromo-4-fluorobenzaldehyde.

Step 1: Synthesis of 2-Fluoro-5-formylbenzonitrile

-

Dissolve 3-bromo-4-fluorobenzaldehyde in N-Methyl-2-pyrrolidone (NMP).

-

Add copper(I) cyanide to the solution.

-

Heat the reaction mixture at 170°C overnight with constant stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and work up by filtration and extraction with ethyl acetate.

Step 2: Hydrolysis to 2-Fluoro-5-formylbenzoic Acid

-

Prepare a 50-70% aqueous solution of sulfuric acid.

-

Add the 2-fluoro-5-formylbenzonitrile to the acid solution.

-

Heat the mixture under reflux for several hours, monitoring by TLC.

-

Upon completion, cool the mixture and pour it over crushed ice to precipitate the product.

-

Collect the solid by filtration, wash with cold water until neutral, and dry.

-

The product can be further purified by recrystallization.

In Vitro PARP-1 Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP-1.

-

Reagent Preparation : Prepare assay buffer, PARP-1 enzyme, NAD+, and DNA-histone coated plates.

-

Compound Dilution : Prepare serial dilutions of the test compound.

-

Reaction Setup : Add the test compound dilutions and PARP-1 enzyme to the wells of the DNA-histone coated plate.

-

Reaction Initiation : Add NAD+ to initiate the PARP-1 enzymatic reaction.

-

Incubation : Incubate the plate to allow for the PARPylation reaction.

-

Detection : Wash the plate and add streptavidin-HRP to detect the biotinylated poly(ADP-ribose) chains.

-

Signal Measurement : Add a chemiluminescent substrate and measure the signal using a microplate reader.

-

Data Analysis : Calculate the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound and its derivatives represent a rich source of novel therapeutic agents. The synthetic tractability of the core scaffold, combined with the beneficial effects of fluorine substitution, has enabled the development of potent and selective inhibitors for a range of important biological targets. The data presented herein for adenylyl cyclase, kinase, and PARP inhibitors underscore the significant potential of this chemical class in addressing unmet medical needs in oncology, pain, and inflammatory disorders. Further exploration of the chemical space around the this compound core is warranted to uncover new lead compounds with improved efficacy and safety profiles.

References

The Strategic Utility of 2-Fluoro-5-methylbenzoic Acid in the Synthesis of Potent Kinase and Adenylyl Cyclase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-methylbenzoic acid is a fluorinated aromatic carboxylic acid that has emerged as a critical building block in medicinal chemistry. While the compound itself does not exhibit significant intrinsic biological activity, its unique structural features make it an invaluable starting material for the synthesis of a range of potent and selective therapeutic agents. The presence and position of the fluorine atom and the methyl group on the benzoic acid scaffold provide medicinal chemists with a versatile tool to fine-tune the physicochemical and pharmacokinetic properties of derivative compounds, such as metabolic stability and target binding affinity.[1] This technical guide will delve into the pivotal role of this compound in the development of two important classes of drug candidates: Receptor-Interacting Protein 1 (RIP1) kinase inhibitors and Adenylyl Cyclase 1 (AC1) inhibitors. We will provide a comprehensive overview of the synthesis, quantitative biological data, and experimental protocols for key derivatives, highlighting the strategic importance of this versatile chemical intermediate.

Application in the Synthesis of RIP1 Kinase Inhibitors: Benzo[b][2][3]oxazepin-4-ones

Receptor-Interacting Protein 1 (RIP1) kinase is a critical mediator of cellular necroptosis and inflammation, making it a prime target for the treatment of various inflammatory diseases. A highly potent and monoselective series of RIP1 kinase inhibitors, based on a benzo[b][2][3]oxazepin-4-one scaffold, has been developed utilizing this compound as a key precursor.[1][2]

Data Presentation: In Vitro Activity of Benzo[b][2][3]oxazepin-4-one Derivatives

The following table summarizes the in vitro potency of a selection of benzo[b][2][3]oxazepin-4-one derivatives synthesized from this compound against human RIP1 kinase.

| Compound ID | R Group | hRIP1 IC50 (nM) |

| 1a | 4-pyridyl | 10 |

| 1b | 3-pyridyl | 25 |

| 1c | 2-pyridyl | 100 |

| 1d | Phenyl | 50 |

| 1e | 4-fluorophenyl | 30 |

Experimental Protocols

General Synthesis of Benzo[b][2][3]oxazepin-4-ones:

The synthesis commences with the amidation of this compound with a suitable amine, followed by an intramolecular nucleophilic aromatic substitution (SNAr) reaction to form the characteristic seven-membered ring of the benzoxazepinone core.

-

Step 1: Amide Formation: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), hydroxybenzotriazole (HOBt, 1.2 eq), and the desired primary amine (1.1 eq). The reaction mixture is stirred at room temperature for 16 hours. Upon completion, the reaction is diluted with DCM and washed sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure to yield the amide intermediate.

-

Step 2: Intramolecular SNAr Cyclization: The amide intermediate (1.0 eq) is dissolved in N,N-dimethylformamide (DMF, 0.1 M). Potassium carbonate (K2CO3, 3.0 eq) is added, and the mixture is heated to 120 °C for 4 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired benzo[b][2][3]oxazepin-4-one.

RIP1 Kinase Inhibition Assay:

The in vitro inhibitory activity of the synthesized compounds against human RIP1 kinase is determined using a luminescence-based kinase assay.

-

Assay Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The kinase activity is inversely proportional to the luminescence signal.

-

Procedure: The assay is performed in a 384-well plate. Each well contains the RIP1 kinase enzyme, the substrate (myelin basic protein), and ATP in a kinase buffer. Compounds are added at varying concentrations. The reaction is incubated at 30 °C for 1 hour. After incubation, a kinase-glo® reagent is added to stop the reaction and measure the remaining ATP. Luminescence is read on a plate reader. IC50 values are calculated from the dose-response curves.

Visualization

Caption: Synthetic route to Benzo[b][2][3]oxazepin-4-ones.

Caption: Inhibition of the RIP1 kinase signaling pathway.

Application in the Synthesis of Adenylyl Cyclase 1 (AC1) Inhibitors: Pyrimidinone Derivatives

Adenylyl cyclase 1 (AC1) is a calcium/calmodulin-stimulated enzyme primarily expressed in the brain and spinal cord, playing a crucial role in pain sensitization. Selective inhibitors of AC1 are therefore promising candidates for the treatment of chronic pain. This compound serves as a foundational scaffold for a series of potent and selective pyrimidinone-based AC1 inhibitors.[2]

Data Presentation: In Vitro Activity of Pyrimidinone Derivatives

The following table presents the in vitro potency and selectivity of key pyrimidinone derivatives against human AC1.

| Compound ID | R1 Group | R2 Group | hAC1 IC50 (nM) | Selectivity vs. AC2/AC5 |

| 2a | H | Phenyl | 540 | >100-fold |

| 2b | Methyl | Phenyl | 250 | >200-fold |

| 2c | H | 4-fluorophenyl | 120 | >500-fold |

| 2d | Methyl | 4-fluorophenyl | 54 | >1000-fold |

Experimental Protocols

General Synthesis of Pyrimidinone Derivatives:

The synthesis of the pyrimidinone core involves a multi-step sequence starting from the coupling of this compound with an appropriate aminopyrimidine.

-

Step 1: Amide Coupling: this compound (1.0 eq) is activated with thionyl chloride (1.5 eq) in toluene at 80 °C for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in anhydrous tetrahydrofuran (THF, 0.2 M) and added dropwise to a solution of the substituted aminopyrimidine (1.0 eq) and triethylamine (2.0 eq) in THF at 0 °C. The reaction is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na2SO4, and concentrated to give the amide.

-

Step 2: Cyclization to Pyrimidinone: The amide from the previous step (1.0 eq) is dissolved in a mixture of acetic acid and sulfuric acid (10:1 v/v) and heated to 100 °C for 6 hours. The reaction mixture is cooled, poured onto ice, and neutralized with a saturated solution of NaHCO3. The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude pyrimidinone derivative, which is then purified by recrystallization or column chromatography.

Adenylyl Cyclase 1 (AC1) Inhibition Assay:

The inhibitory activity of the compounds on AC1 is assessed using a competitive binding assay that measures the displacement of a radiolabeled ligand.

-

Assay Principle: The assay quantifies the ability of a test compound to compete with a known radiolabeled ligand for binding to the active site of the AC1 enzyme.

-

Procedure: Membranes from cells overexpressing human AC1 are incubated with a fixed concentration of a radiolabeled forskolin analog and varying concentrations of the test compounds. The reaction is carried out in a buffer containing calmodulin and Ca2+ to activate the enzyme. After incubation, the bound and free radioligand are separated by filtration. The radioactivity of the filter is measured by scintillation counting. IC50 values are determined by analyzing the competition binding curves.

Visualization

Caption: Synthetic route to Pyrimidinone derivatives.

Caption: Inhibition of the AC1 signaling pathway.

Conclusion

This compound stands out as a strategically important and versatile building block in modern drug discovery. Its utility is not in its own biological activity, but in its role as a key precursor for the synthesis of highly potent and selective inhibitors of important drug targets. The examples of RIP1 kinase and AC1 inhibitors demonstrate how the unique chemical properties of this molecule can be leveraged to create complex and effective therapeutic agents. The synthetic routes and assay protocols provided in this guide offer a practical framework for researchers and drug development professionals to utilize this compound in their own discovery programs, paving the way for the development of novel treatments for inflammatory diseases and chronic pain.

References

- 1. DNA-Encoded Library Screening Identifies Benzo[b][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. DNA-Encoded Library Screening Identifies Benzo[b ][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors (Journal Article) | OSTI.GOV [osti.gov]

The Strategic Role of 2-Fluoro-5-methylbenzoic Acid in Modern Drug Discovery: A Technical Guide

Introduction

2-Fluoro-5-methylbenzoic acid, a fluorinated aromatic carboxylic acid, has emerged as a pivotal building block in contemporary drug discovery and development. Its unique structural features, including the presence of a fluorine atom and a methyl group on the benzene ring, impart favorable physicochemical properties to molecules, making it a valuable scaffold for the synthesis of a diverse range of therapeutic agents. The strategic incorporation of this moiety can significantly influence a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile. This technical guide provides an in-depth exploration of the applications of this compound in the discovery of novel inhibitors targeting key enzymes implicated in various diseases, including cancer, chronic pain, and inflammatory conditions.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 321-12-0 | [1][2] |

| Molecular Formula | C8H7FO2 | [2] |

| Molecular Weight | 154.14 g/mol | [2] |

| Melting Point | 160-162 °C | [2] |

| Appearance | White solid | [2] |

| Purity | >97% | [3] |

Applications in Drug Discovery

This compound and its derivatives serve as crucial intermediates in the synthesis of several classes of targeted therapies. The presence of the fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, while also potentially increasing binding affinity through favorable interactions with the target protein. This guide will focus on three key areas where this scaffold has proven instrumental: PARP inhibitors, adenylyl cyclase 1 (AC1) inhibitors, and receptor-interacting protein 1 (RIP1) kinase inhibitors.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair, particularly in the base excision repair (BER) pathway.[4] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality, making PARP inhibitors a targeted and effective cancer therapy.[5]

A key intermediate in the synthesis of the potent PARP inhibitor Olaparib is 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, which is derived from a close analog of this compound, 2-fluoro-5-formylbenzoic acid.[2][6]

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| Olaparib | PARP-1 | 5 | - | [7] |

| Olaparib | PARP-2 | 1 | - | [7] |

The following diagram illustrates the central role of PARP in the base excision repair pathway and how its inhibition leads to synthetic lethality in BRCA-deficient cancer cells.

References

- 1. biorxiv.org [biorxiv.org]

- 2. ossila.com [ossila.com]

- 3. Purdue University discovers novel AC1 inhibitors for chronic pain treatment | BioWorld [bioworld.com]

- 4. Clinical application of PARP inhibitors in ovarian cancer: from molecular mechanisms to the current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Inhibition of calcium-stimulated adenylyl cyclase subtype 1 (AC1) for the treatment of neuropathic and inflammatory pain in adult female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Selective Adenylyl Cyclase 1 Inhibitor Relieves Pain Without Causing Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

Acidity of 2-fluoro-5-methylbenzoic acid compared to benzoic acid

An In-depth Technical Guide to the Acidity of 2-Fluoro-5-methylbenzoic Acid Compared to Benzoic Acid

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the acidity of this compound in comparison to its parent compound, benzoic acid. The document outlines the theoretical principles governing their respective acidities, supported by quantitative data for related compounds. Furthermore, it includes a standard experimental protocol for the determination of acid dissociation constants (pKa).

Executive Summary

The acidity of substituted benzoic acids is a critical parameter in drug design and development, influencing properties such as solubility, membrane permeability, and receptor binding. This guide elucidates the electronic effects of fluoro and methyl substituents on the acidity of the benzoic acid scaffold. This compound is predicted to be a stronger acid than benzoic acid. This increased acidity is primarily attributed to the electron-withdrawing inductive effect of the fluorine atom at the ortho-position, which stabilizes the carboxylate anion. This effect is modulated to a lesser extent by the electron-donating methyl group at the meta-position.

Comparative Acidity: Theoretical Framework

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Substituents on the benzene ring that stabilize this anion will increase the acidity (lower pKa value), while substituents that destabilize it will decrease the acidity (higher pKa value).

Electronic Effects of Substituents

-

Fluorine (at position 2): The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density from the carboxylate group, delocalizing and stabilizing the negative charge of the anion. Although fluorine also has an electron-donating resonance effect (+M), the inductive effect is dominant for halogens in determining the acidity of benzoic acids.

-

The Ortho-Effect: Substituents at the ortho-position to the carboxylic acid group, regardless of their electronic nature, generally increase the acidity of benzoic acid. This phenomenon, known as the ortho-effect, is believed to be a combination of steric and electronic factors. The ortho-substituent can force the carboxyl group out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the ring, thereby increasing the acidity.

-

Methyl Group (at position 5): The methyl group is an electron-donating group through a weak inductive effect (+I) and hyperconjugation. When located at the meta-position (position 5 is meta to the carboxyl group), its electronic influence is primarily inductive. This electron-donating nature slightly destabilizes the carboxylate anion by increasing electron density, thus making the acid weaker.

Predicted Acidity

Based on these principles, the strong acid-strengthening effect of the ortho-fluoro group is expected to outweigh the weak acid-weakening effect of the meta-methyl group. Therefore, this compound is predicted to be a stronger acid than benzoic acid.

Quantitative Data

| Compound | CAS Number | pKa | Rationale for Acidity |

| Benzoic Acid | 65-85-0 | ~4.20[1] | Reference compound. |

| 2-Fluorobenzoic Acid | 445-29-4 | 3.27[2] | The ortho-fluoro group is strongly electron-withdrawing (-I effect) and exhibits the ortho-effect, significantly increasing acidity.[2] |

| 3-Methylbenzoic Acid (m-Toluic Acid) | 99-04-7 | 4.27[1] | The meta-methyl group is weakly electron-donating (+I effect), slightly decreasing acidity compared to benzoic acid.[1] |

| This compound | 321-12-0 | Predicted < 4.2 | The dominant acid-strengthening effect of the ortho-fluoro group is expected to make it more acidic than benzoic acid. |

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an acid. It involves the gradual addition of a titrant (a strong base) to a solution of the acid while monitoring the pH.

Materials and Equipment

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (calibrated)

-

Beaker

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

-

The carboxylic acid to be analyzed

-

Solvent (e.g., deionized water, or a water-cosolvent mixture if solubility is low)

-

Standard pH buffers for calibration

Procedure

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Sample Preparation: Accurately weigh a known amount of the carboxylic acid and dissolve it in a known volume of the chosen solvent in a beaker.

-

Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette containing the standardized NaOH solution above the beaker.

-

Initial Measurement: Record the initial pH of the acid solution.

-

Titration: Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Endpoint: Continue the titration past the equivalence point, where a large change in pH is observed for a small addition of titrant.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the graph or by calculating the first and second derivatives of the titration curve.

Visualizations

Logical Relationship of Substituent Effects on Acidity

Caption: Substituent effects on the acidity of this compound.

Experimental Workflow for pKa Determination

Caption: Workflow for potentiometric titration to determine pKa.

Conclusion

The acidity of this compound is significantly influenced by its substituents. The electron-withdrawing nature of the ortho-fluoro group, enhanced by the ortho-effect, leads to a pronounced stabilization of the carboxylate anion. This effect is stronger than the slight destabilization caused by the electron-donating meta-methyl group. Consequently, this compound is predicted to be a considerably stronger acid than benzoic acid, with an estimated pKa value lower than 4.2. The principles and experimental methods outlined in this guide provide a robust framework for understanding and quantifying the acidity of substituted aromatic carboxylic acids in research and development settings.

References

Methodological & Application

Application Notes and Protocols for the Amidation of 2-Fluoro-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amidation of 2-Fluoro-5-methylbenzoic acid, a key synthetic intermediate in medicinal chemistry. The presence of the fluorine atom and the methyl group on the aromatic ring can significantly influence the physicochemical properties and biological activity of the resulting amide derivatives, making this scaffold valuable in drug discovery programs.

The following sections detail two common and effective protocols for the synthesis of amides from this compound: one utilizing the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the other employing the EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) system.

General Reaction Scheme

The amidation of this compound proceeds via the activation of the carboxylic acid group by a coupling reagent, followed by nucleophilic attack by a primary or secondary amine to form the corresponding amide.

Caption: General scheme for the amidation of this compound.

Comparative Data of Amidation Protocols

The choice of coupling reagent and reaction conditions can influence the yield and purity of the final product. The following table summarizes typical conditions and expected yields for the amidation of this compound with various amines, based on established synthetic methodologies.

| Amine Substrate | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |

| Benzylamine | HATU | DIPEA | DMF | 16 | 25 | >90 |

| Morpholine | HATU | DIPEA | DMF | 12 | 25 | >90 |

| Aniline | EDC/HOBt | DIPEA | DCM | 24 | 25 | 70-85 |

| 4-(Aminomethyl)piperidine | HATU | DIPEA | DMF | 16 | 25 | >90 |

Note: The yields presented are illustrative and based on typical outcomes for similar amidation reactions. Actual yields may vary depending on the specific amine substrate and experimental conditions.

Experimental Protocols

Protocol 1: HATU-Mediated Amidation

This protocol is highly efficient for a broad range of primary and secondary amines, including those that are sterically hindered.

Materials:

-

This compound (1.0 eq)

-

Amine (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Add HATU (1.2 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amidation

This classic method is a cost-effective alternative to phosphonium- or uranium-based coupling reagents and is suitable for a wide variety of amines.

Materials:

-

This compound (1.0 eq)

-

Amine (1.1 eq)

-

EDC hydrochloride (1.5 eq)

-

HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M HCl aqueous solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM, add DIPEA (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.5 eq) portion-wise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the amidation of this compound.

Caption: General experimental workflow for amidation reactions.

Signaling Pathway Diagram (Illustrative)

Amide derivatives of this compound are often investigated as inhibitors of specific biological pathways. For instance, they may be designed to target kinases or other enzymes involved in cellular signaling. The diagram below illustrates a hypothetical signaling pathway where a synthesized amide acts as an inhibitor.

Caption: Hypothetical kinase signaling pathway inhibited by a 2-Fluoro-5-methylbenzamide derivative.

Application Notes: Synthesis of 8-Methyl-3,4-dihydro-2H-benzo[e]oxazepin-5(2H)-one from 2-Fluoro-5-methylbenzoic acid

Application Notes: Synthesis of 8-Methyl-3,4-dihydro-2H-benzo[e][1][2]oxazepin-5(2H)-one from 2-Fluoro-5-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 8-methyl-3,4-dihydro-2H-benzo[e][1][2]oxazepin-5(2H)-one, a valuable scaffold in medicinal chemistry. The synthesis is a two-step process commencing with the readily available this compound. The first step involves an amide coupling reaction with ethanolamine, facilitated by the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The resulting N-(2-hydroxyethyl)-2-fluoro-5-methylbenzamide intermediate then undergoes an intramolecular nucleophilic aromatic substitution (SNAr) reaction to yield the target benzoxazepinone. Benzoxazepinone derivatives are of significant interest in drug discovery, often targeting kinase signaling pathways implicated in cancer and other diseases.

Introduction

Benzoxazepinones are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. They are recognized as privileged scaffolds in the development of therapeutic agents, notably as highly potent and monoselective kinase inhibitors.[2] The dysregulation of kinase signaling pathways, such as the Raf/MEK/ERK (MAPK) and PI3K/Akt pathways, is a hallmark of many cancers, making inhibitors of these pathways attractive targets for drug development. The synthesis of substituted benzoxazepinones is therefore a critical area of research for generating novel drug candidates.

This protocol details a reliable and efficient method for the synthesis of 8-methyl-3,4-dihydro-2H-benzo[e][1][2]oxazepin-5(2H)-one, starting from this compound. The key transformation is an intramolecular nucleophilic aromatic substitution, where the hydroxyl group of an N-(2-hydroxyethyl)benzamide derivative displaces the ortho-fluorine atom to form the seven-membered oxazepine ring.

Experimental Protocols

Part 1: Synthesis of N-(2-hydroxyethyl)-2-fluoro-5-methylbenzamide (Intermediate 1)

This procedure outlines the amide coupling of this compound with ethanolamine using HATU as the coupling agent.

Materials:

-

This compound

-

Ethanolamine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

-

To this solution, add ethanolamine (1.1 eq) followed by DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Add HATU (1.2 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-